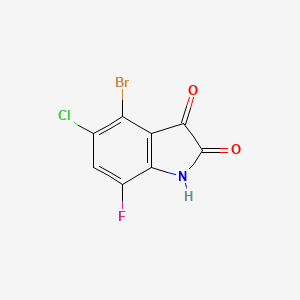![molecular formula C14H16INO2 B13484732 tert-Butyl [3-(4-iodophenyl)prop-2-yn-1-yl]carbamate CAS No. 819053-75-3](/img/structure/B13484732.png)
tert-Butyl [3-(4-iodophenyl)prop-2-yn-1-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl [3-(4-iodophenyl)prop-2-yn-1-yl]carbamate is a synthetic organic compound with the molecular formula C14H18INO2 It is characterized by the presence of an iodophenyl group attached to a prop-2-yn-1-yl chain, which is further linked to a carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [3-(4-iodophenyl)prop-2-yn-1-yl]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-iodophenylacetylene and tert-butyl carbamate.
Reaction Conditions: The key step involves the coupling of 4-iodophenylacetylene with tert-butyl carbamate under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.
Purification: The crude product is purified using column chromatography to obtain the desired this compound in high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl [3-(4-iodophenyl)prop-2-yn-1-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: The alkyne group can undergo coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with other alkynes or aryl halides.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate intermediates.
Solvents: Common solvents include dimethylformamide (DMF) and tetrahydrofuran (THF).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenylpropynyl carbamates can be formed.
Coupling Products: Formation of biaryl or diarylalkyne compounds.
Wissenschaftliche Forschungsanwendungen
tert-Butyl [3-(4-iodophenyl)prop-2-yn-1-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of functionalized polymers.
Wirkmechanismus
The mechanism of action of tert-Butyl [3-(4-iodophenyl)prop-2-yn-1-yl]carbamate involves its interaction with specific molecular targets. The iodophenyl group can engage in halogen bonding with biological targets, while the alkyne group can participate in click chemistry reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate
- tert-Butyl N,N-bis(prop-2-yn-1-yl)carbamate
- tert-Butyl 2-methylbut-3-yn-2-yl carbonate
Uniqueness
tert-Butyl [3-(4-iodophenyl)prop-2-yn-1-yl]carbamate is unique due to the presence of the iodophenyl group, which imparts distinct reactivity and potential for halogen bonding. This makes it a valuable compound for applications requiring specific interactions with biological targets or for use in advanced synthetic methodologies.
Eigenschaften
CAS-Nummer |
819053-75-3 |
|---|---|
Molekularformel |
C14H16INO2 |
Molekulargewicht |
357.19 g/mol |
IUPAC-Name |
tert-butyl N-[3-(4-iodophenyl)prop-2-ynyl]carbamate |
InChI |
InChI=1S/C14H16INO2/c1-14(2,3)18-13(17)16-10-4-5-11-6-8-12(15)9-7-11/h6-9H,10H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
KNNSQPSSLCONRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC#CC1=CC=C(C=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


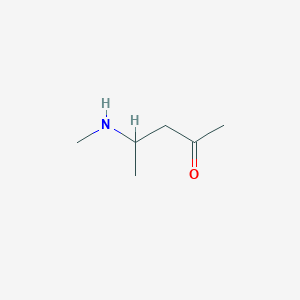
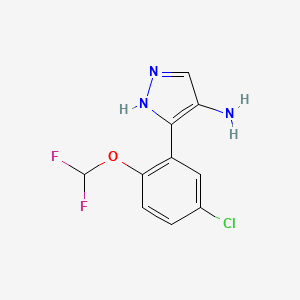
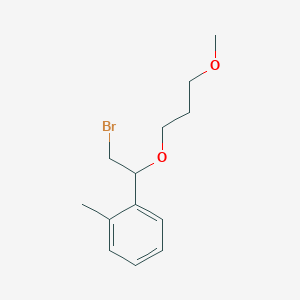
![methyl 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoate](/img/structure/B13484671.png)
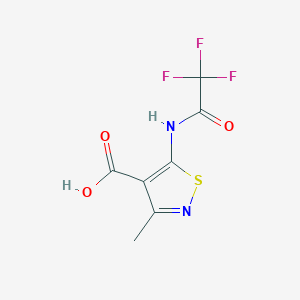
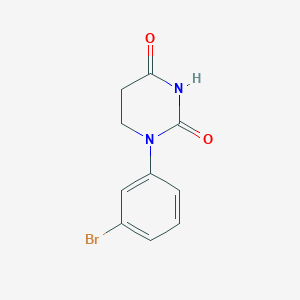
![N-[3-(1-Aminoethyl)phenyl]methanesulfonamide](/img/structure/B13484682.png)
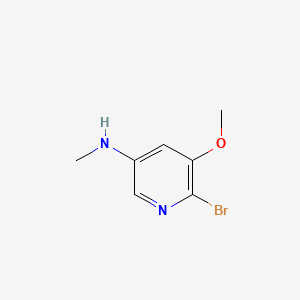
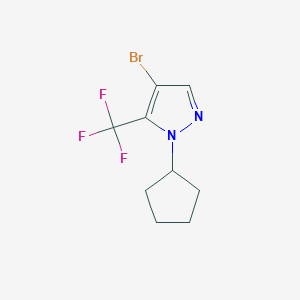
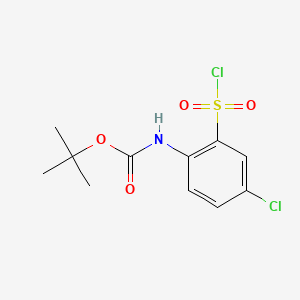
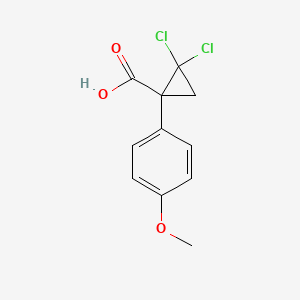
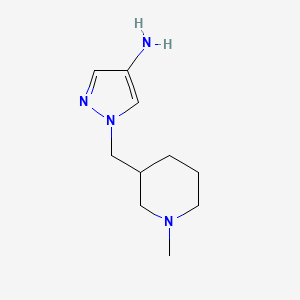
![2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine hydrochloride](/img/structure/B13484730.png)
